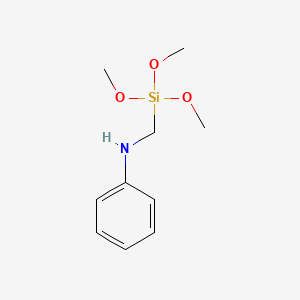

N-((Trimethoxysilyl)methyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(trimethoxysilylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBLTKHUCJLFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CNC1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694862 | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-73-3 | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-[(trimethoxysilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-((Trimethoxysilyl)methyl)aniline: Chemical Properties and Structure

This guide provides a comprehensive technical overview of N-((Trimethoxysilyl)methyl)aniline, a bifunctional organosilane with significant utility in materials science and chemical synthesis. We will delve into its chemical properties, molecular structure, and reactivity, offering insights grounded in established scientific principles and experimental observations. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this versatile compound.

Introduction: Bridging Organic and Inorganic Realms

This compound, also known as anilinomethyltrimethoxysilane, is an organosilicon compound that uniquely combines the functionalities of an aromatic amine and a hydrolyzable trimethoxysilyl group within a single molecule. This dual nature allows it to act as a molecular bridge, forming stable covalent bonds with both organic polymers and inorganic surfaces. This capability makes it a valuable component in the formulation of adhesion promoters, surface treatment agents, and as a precursor for the synthesis of functionalized polymers and hybrid materials.[1][2]

Molecular Structure and Physicochemical Properties

The structural integrity and resulting chemical behavior of this compound are best understood by examining its constituent parts: the aniline moiety and the trimethoxysilylmethyl group.

Structural Elucidation

The molecule consists of an aniline ring where the nitrogen atom is bonded to a methylene (-CH2-) bridge, which in turn is attached to a silicon atom. The silicon atom is bonded to three methoxy (-OCH3) groups.

Molecular Formula: C10H17NO3Si[3]

Molecular Weight: 227.33 g/mol [3]

A visual representation of the molecular structure is provided below.

Caption: Hydrolysis and Condensation Workflow of an Alkoxysilane

The Aniline Moiety: Aromatic Reactivity and Nucleophilicity

The aniline portion of the molecule provides the organic reactivity. The secondary amine is nucleophilic and can participate in a variety of chemical reactions. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, allowing for further functionalization. This makes this compound a versatile intermediate for anchoring various organic functionalities, such as dyes, to inorganic supports. [4]

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the reaction of a chloromethyltrimethoxysilane with aniline.

Generalized Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

Aniline

-

(Chloromethyl)trimethoxysilane

-

Anhydrous Toluene (or other suitable inert solvent)

-

Triethylamine (or other non-nucleophilic base)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet, dissolve aniline and triethylamine in anhydrous toluene.

-

Addition of Silane: Slowly add (chloromethyl)trimethoxysilane to the stirred solution at room temperature via the dropping funnel. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the salt and wash it with a small amount of anhydrous toluene.

-

Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent premature hydrolysis of the trimethoxysilyl group.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction, driving the equilibrium towards the product and preventing the protonation of aniline.

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring a higher yield in a reasonable timeframe.

-

Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method for purification to avoid thermal decomposition.

Applications in Research and Development

The unique bifunctional nature of this compound has led to its use in a variety of applications:

-

Surface Treatment Agent: It is used to improve the adhesion and wettability of various materials, enhancing the performance of coatings, adhesives, and sealants. [1]* Functional Polymers: It can be used as a monomer to synthesize polymers with tailored surface properties. [1]* Hybrid Materials: It serves as a key building block for creating organic-inorganic hybrid materials, which combine the properties of both components. [4]* Anchoring Dyes: The aniline moiety can be functionalized to anchor dyes onto siliceous supports for applications in sensing and catalysis. [4]

Safety and Handling

This compound is an irritating compound. [1]It is essential to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. [1]Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention. [1]Store the compound in a cool, dry place under an inert atmosphere to maintain its integrity.

Conclusion

This compound is a powerful and versatile chemical tool for researchers and scientists. Its ability to bridge the organic and inorganic worlds through well-defined chemical reactions makes it an invaluable component in the development of advanced materials with tailored properties. A thorough understanding of its structure, properties, and reactivity is key to unlocking its full potential in a wide range of scientific and industrial applications.

References

-

N-[(trimethoxysilyl)methyl]aniline - ChemBK. (2024-04-10). Retrieved from [Link]

-

N-[(Trimethoxysilyl)methyl]aniline | CAS#:77855-73-3 | Chemsrc. (2025-08-28). Retrieved from [Link]

- Martínez-Máñez, R., Sancenón, F., Ros-Lis, J. V., & Soto, J. (2005). N-Methyl,N-(propyl-3-trimethoxysilyl) Aniline, an Intermediate for Anchoring Dyes on Siliceous Supports.

-

N-[(triethoxysilyl)methyl]aniline - ChemBK. (2024-04-10). Retrieved from [Link]

-

Understanding the Properties and Uses of N-[3-(Trimethoxysilyl)propyl]aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Chemical Properties of N-Trimethylsilylaniline (CAS 3768-55-6). (n.d.). Cheméo. Retrieved from [Link]

- Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(2), 191-205.

-

Hydrolysis and condensation of silanes in aqueous solutions | Request PDF. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF. (2025-08-09). ResearchGate. Retrieved from [Link]

Sources

Synthesis and purification of N-((Trimethoxysilyl)methyl)aniline

An In-Depth Technical Guide to the Synthesis and Purification of N-((Trimethoxysilyl)methyl)aniline

Abstract

This compound is a bifunctional organosilane that serves as a critical surface treatment agent and a monomer for functionalized polymers.[1] Its molecular architecture, featuring a reactive aniline moiety and a hydrolyzable trimethoxysilyl group, enables it to act as a molecular bridge between organic and inorganic materials. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, CAS No: 77855-73-3. We delve into the underlying chemical principles, offer a detailed, step-by-step experimental protocol, and discuss robust purification and characterization techniques. This document is intended for researchers and chemical development professionals seeking a practical and scientifically grounded approach to producing this versatile compound with high purity.

Introduction: Strategic Importance and Properties

Chemical Identity and Physicochemical Properties

This compound is an organosilicon compound that combines the chemical reactivity of an aromatic amine with the inorganic surface-binding capability of a trimethoxysilane.[2] This dual nature makes it an effective coupling agent.[3] The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77855-73-3 | [1][4] |

| Molecular Formula | C₁₀H₁₇NO₃Si | [5] |

| Molecular Weight | 227.33 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | ~220-230 °C | [1] |

| Density | ~1.06 g/cm³ | [1] |

| Solubility | Soluble in organic solvents (alcohols, ethers, aromatic hydrocarbons); insoluble in water.[1] |

Significance and Applications

The primary utility of this compound lies in its function as a silane coupling agent and surface modifier.[1][2] The trimethoxysilyl group can undergo hydrolysis and condensation to form strong covalent Si-O-Si bonds with inorganic surfaces like glass, silica, and metal oxides.[2][6] Simultaneously, the aniline group provides a reactive site for interaction with organic polymers and resins, thereby promoting adhesion and enhancing the mechanical strength and durability of composites.[2]

Synthesis: A Mechanistic and Practical Approach

The synthesis of this compound is achieved via a nucleophilic substitution reaction between aniline and (chloromethyl)trimethoxysilane. This process, while straightforward in principle, requires careful control of reaction parameters to maximize yield and minimize side-product formation.

Underlying Chemistry: Nucleophilic Substitution

The core of the synthesis is an Sₙ2 reaction. The nitrogen atom of the aniline molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the chloromethyl group in (chloromethyl)trimethoxysilane. This displaces the chloride ion and forms a new carbon-nitrogen bond.

A critical byproduct of this reaction is hydrochloric acid (HCl). The HCl readily reacts with the basic aniline starting material to form aniline hydrochloride, an inactive salt. This side reaction consumes a full equivalent of aniline, reducing the overall yield. To mitigate this, the reaction is typically conducted with either a twofold excess of aniline (one equivalent as the nucleophile, one as the acid scavenger) or with a non-nucleophilic tertiary amine base, such as triethylamine (TEA), to neutralize the HCl as it is formed.

Critical Reaction Parameters and Causality

-

Anhydrous Conditions: This is the most critical parameter. The trimethoxysilyl group is highly susceptible to hydrolysis.[6][7] Any moisture present in the reactants or solvent will lead to the formation of silanols (Si-OH), which can then self-condense to form undesirable siloxane oligomers (Si-O-Si). To prevent this, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Stoichiometry and Acid Scavenger: Using a stoichiometric excess of aniline (2.2 equivalents or more) is a common strategy where aniline serves a dual role. However, this complicates purification. A more elegant and often preferred industrial method is to use a slight excess of aniline (e.g., 1.1 equivalents) in the presence of a dedicated acid scavenger like triethylamine (1.1 equivalents). This results in the formation of triethylamine hydrochloride, which is easily removed by filtration.

-

Solvent Selection: A dry, non-protic solvent is essential. Toluene is an excellent choice as it is inert under the reaction conditions, has a suitable boiling point for reflux, and can be easily removed post-reaction.

-

Temperature and Reaction Time: The reaction is typically performed at an elevated temperature (e.g., refluxing toluene, ~110 °C) to ensure a reasonable reaction rate. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion, which is usually achieved within several hours.

Detailed Experimental Protocol

This protocol is a representative laboratory-scale synthesis. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reactor Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Rigorously dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen.

-

Reagent Charging: To the flask, add anhydrous toluene (400 mL), freshly distilled aniline (102.4 g, 1.1 mol), and triethylamine (111.3 g, 1.1 mol).

-

Reactant Addition: Begin stirring the mixture and add (chloromethyl)trimethoxysilane (170.7 g, 1.0 mol) dropwise from the dropping funnel over a period of 60-90 minutes. The addition is exothermic; control the rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to a steady reflux (~110 °C) using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction's completion by analyzing aliquots via GC or TLC.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A white precipitate of triethylamine hydrochloride will form.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Purification of the Crude Product

Purification is a multi-step process designed to remove the hydrochloride salt, the solvent, and any unreacted starting materials to yield a product of high purity.

Primary Purification: Removal of Byproduct Salts

The triethylamine hydrochloride precipitate is insoluble in toluene and can be removed by filtration.

-

Filtration: Filter the cooled reaction mixture through a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of fresh, dry toluene (2 x 50 mL) to recover any entrained product.

-

Combine Filtrates: Combine the initial filtrate and the washings. This solution contains the desired product, unreacted starting materials, and the toluene solvent.

Secondary Purification: Fractional Vacuum Distillation

Given the high boiling point of the product, distillation must be performed under reduced pressure to prevent thermal decomposition.

-

Solvent Removal: First, remove the toluene from the combined filtrate using a rotary evaporator. This will leave the crude, liquid product.

-

Vacuum Distillation Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. It is crucial to use a short-path distillation head to minimize product loss.

-

Distillation: Heat the crude oil under high vacuum (<1 mmHg). Collect fractions based on boiling point. Unreacted aniline and other lower-boiling impurities will distill first, followed by the pure this compound product. The product typically distills at a significantly lower temperature under vacuum compared to its atmospheric boiling point.

Visualization of the Purification Workflow

Caption: Post-synthesis purification workflow.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key signals include the aromatic protons of the aniline ring, the singlet for the methoxy (-OCH₃) groups, and the methylene bridge (-CH₂-).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can verify the presence of key functional groups. Expect to see N-H stretching, aromatic C-H and C=C stretching, and strong Si-O-C stretching bands.

-

Gas Chromatography (GC): GC analysis is an excellent method to determine the purity of the distilled product, typically reported as a percentage area.

Safety, Handling, and Storage

Hazard Identification

This compound and its precursors are hazardous chemicals that require careful handling. The compound itself is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It can cause serious eye irritation and may cause damage to organs through prolonged exposure. It is also very toxic to aquatic life with long-lasting effects.[9]

Table 2: Summary of Hazard Information

| Hazard Type | GHS Classification | Precautionary Measures |

| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin (H301 + H311 + H331). | Do not eat, drink or smoke when using. Avoid breathing mist/vapors. Wash skin thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation (H319). | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[10] |

| Organ Toxicity | May cause damage to organs (Liver, spleen, Bone marrow) through prolonged or repeated exposure (H373). | Do not breathe mist or vapors. |

| Environmental | Very toxic to aquatic life with long lasting effects (H410). | Avoid release to the environment. |

| Physical | Combustible liquid (H227). | Keep away from heat/sparks/open flames. |

Handling and Personal Protective Equipment (PPE)

All handling should be performed in a chemical fume hood.[11] Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[1][8][10] In case of skin contact, wash immediately with plenty of water. If swallowed, call a poison center or doctor immediately.[9]

Storage and Stability

Store the product in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from heat, sparks, and flame.[11] The material is moisture-sensitive due to the hydrolyzable trimethoxysilyl groups. It is essential to protect it from atmospheric moisture to maintain its quality and prevent polymerization.

Conclusion

The synthesis and purification of this compound is a well-established process that hinges on the principles of nucleophilic substitution and careful management of reaction conditions, particularly the exclusion of moisture. By employing an appropriate acid scavenger and conducting a two-stage purification involving filtration and fractional vacuum distillation, this valuable organosilane intermediate can be produced with high purity. Adherence to strict safety protocols is mandatory throughout the entire process due to the hazardous nature of the materials involved.

References

-

N-[(trimethoxysilyl)methyl]aniline - ChemBK. (2024-04-10). Available from: [Link]

-

N-[3-(Trimethoxysilyl)propyl]aniline SDS - Download & Subscribe for Updates. (2023-04-15). Available from: [Link]

-

N‐Methyl,N‐(propyl‐3‐trimethoxysilyl) Aniline, an Intermediate for Anchoring Dyes on Siliceous Supports - Taylor & Francis Online. (2005). Available from: [Link]

-

N-[(Trimethoxysilyl)methyl]aniline | CAS#:77855-73-3 | Chemsrc. (2025-08-28). Available from: [Link]

-

Understanding the Properties and Uses of N-[3-(Trimethoxysilyl)propyl]aniline. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-11-26). Available from: [Link]

-

Safety data sheet - CPAChem. (2023-03-24). Available from: [Link]

-

Chemical Properties of N-Trimethylsilylaniline (CAS 3768-55-6) - Cheméo. Available from: [Link]

-

N-[3-(Trimethoxysilyl)propyl]aniline: A Critical Intermediate for Industrial Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Preparation of N-methylaniline - PrepChem.com. Available from: [Link]

-

n-nitrosomethylaniline - Organic Syntheses Procedure. Available from: [Link]

- US3819709A - Synthesis of n-methylaniline - Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. N-[(Trimethoxysilyl)methyl]aniline | CAS#:77855-73-3 | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. cpachem.com [cpachem.com]

- 10. N-[3-(Trimethoxysilyl)propyl]aniline SDS - Download & Subscribe for Updates [sdsmanager.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

N-((Trimethoxysilyl)methyl)aniline mechanism of action in surface modification

An In-depth Technical Guide to the Surface Modification Mechanism of N-((Trimethoxysilyl)methyl)aniline

Executive Summary

This compound is a bifunctional organosilane that serves as a highly effective surface modification agent and adhesion promoter. Its molecular architecture, featuring a hydrolyzable trimethoxysilyl group and a versatile aniline moiety, enables it to form a robust chemical bridge between inorganic substrates and organic materials. This guide provides a detailed exploration of the chemical mechanisms governing its action, from the initial hydrolysis and condensation reactions at the substrate interface to the presentation of the functional aniline group. We will dissect the critical process parameters that dictate the formation of a stable, uniform monolayer and present validated experimental and characterization protocols for researchers, scientists, and drug development professionals. The core of this molecule's utility lies in its ability to covalently bond to hydroxylated surfaces while exposing a reactive organic tail, creating a platform for applications ranging from advanced composites and coatings to the functionalization of nanoparticles for biomedical use.

Introduction: The Role of Silane Coupling Agents in Surface Science

Surface modification is a foundational technique in materials science, enabling the precise tailoring of a material's surface properties to meet specific performance criteria without altering its bulk characteristics.[1] At the forefront of this technology are organosilicon compounds, particularly organofunctional silanes, which act as molecular-level primers or "coupling agents."[1] These molecules possess a dual chemical nature, allowing them to form stable covalent bonds with both inorganic and organic materials.[2]

This compound is a prime example of such a molecule. Its structure consists of two key components:

-

An Inorganic-Reactive Head: The trimethoxysilyl group (-Si(OCH₃)₃) can react with hydroxyl groups present on the surface of materials like glass, silica, and metal oxides.

-

An Organic-Reactive Tail: The aniline group (-NH-C₆H₅), connected via a methyl linker, provides a functional interface for interaction with organic polymers, dyes, or other molecules.

This guide will elucidate the precise mechanism by which this compound transforms a native inorganic surface into a functional organic-receptive interface.

Core Mechanism of Action

The efficacy of this compound hinges on a two-stage process that first anchors the molecule to the substrate and then presents a new, functional surface.

Part A: The Inorganic Interface - Hydrolysis and Condensation

The formation of a stable bond with an inorganic substrate is a multi-step process that must be carefully controlled. The substrate surface must be rich in hydroxyl (-OH) groups, which are the primary reaction sites.

Step 1: Hydrolysis The process begins with the hydrolysis of the methoxy (-OCH₃) groups on the silicon atom in the presence of water to form reactive silanol groups (-Si-OH).[3][4] This reaction can proceed sequentially, replacing one, two, or all three methoxy groups.

-

Reaction: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

While this reaction can be catalyzed by acids or bases, aminosilanes like this compound can act as their own base catalyst, accelerating the hydrolysis process.[5][6]

Step 2: Condensation Once formed, the highly reactive silanol groups can undergo condensation reactions along two competing pathways:

-

Surface Bonding (Desired): The silanols react with hydroxyl groups on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).[7][8][9] This is the critical step that anchors the molecule to the surface.

-

Self-Condensation (Undesired in Excess): Silanols can also react with each other to form a cross-linked polysiloxane network (Si-O-Si).[5][10] While some lateral polymerization helps stabilize the monolayer, excessive self-condensation in the solution before surface attachment leads to the formation of aggregates and a non-uniform, weakly adhered film.[11]

Controlling the amount of water in the reaction medium is therefore paramount to favor surface bonding over premature self-condensation.[11][12]

Part B: The Organic Interface - The Role of the Aniline Moiety

Successful anchoring of the silane results in a new surface chemistry where the aniline tails are oriented away from the substrate. This organic layer provides a versatile platform for subsequent interactions. The aniline group can engage with an organic overlayer (e.g., a polymer, adhesive, or biomolecule) through several mechanisms:

-

Covalent Bonding: The amine group and the aromatic ring can participate in various chemical reactions to form covalent links with a polymer matrix. For example, the amine can react with epoxides or isocyanates. The aromatic ring is also susceptible to electrophilic substitution, a technique used to anchor dyes or other functional molecules to the surface.[13]

-

Ionic and Hydrogen Bonding: The amine functionality can form strong ionic bonds with acidic groups (e.g., carboxylic acids) in an adjacent polymer layer.[7][14] It also readily participates in hydrogen bonding, which contributes significantly to the overall interfacial adhesion.

-

Physisorption and Interdiffusion: The organic nature of the aniline-terminated surface improves compatibility with polymer matrices, promoting wetting and allowing for polymer chain entanglement and van der Waals interactions at the interface.

Experimental Protocol: A Step-by-Step Guide to Surface Modification

This section provides a generalized yet robust protocol for modifying a hydroxyl-rich substrate, such as glass or a silicon wafer. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

Step 1: Substrate Preparation & Cleaning

-

Objective: To remove organic and inorganic contaminants from the substrate surface.

-

Rationale: A pristine surface is essential for uniform silanization. Contaminants can mask the surface hydroxyl groups, leading to a patchy, incomplete monolayer.

-

Methodology:

-

Place the substrate (e.g., glass slides) in a beaker.

-

Sequentially sonicate for 15 minutes each in acetone, then isopropanol, and finally deionized water to remove organic residues.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Step 2: Surface Hydroxylation

-

Objective: To generate a high density of surface hydroxyl (-OH) groups.

-

Rationale: The concentration of surface -OH groups directly impacts the grafting density of the silane.[9][15] While native silica surfaces have some hydroxyls, treatments can significantly increase their number.

-

Methodology (Piranha Etch - Use with Extreme Caution):

-

Prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄) in a glass container. Warning: This is a highly exothermic and corrosive mixture.

-

Immerse the cleaned, dry substrates in the Piranha solution for 30-60 minutes.

-

Carefully remove the substrates and rinse extensively with deionized water.

-

Dry the substrates again under a nitrogen stream and use immediately.

-

Step 3: Silanization Reaction

-

Objective: To react the this compound with the hydroxylated surface.

-

Rationale: Using an anhydrous solvent like toluene prevents premature and excessive hydrolysis and self-condensation of the silane in the bulk solution, favoring monolayer formation on the substrate.[15][16]

-

Methodology:

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a sealed reaction vessel.

-

Place the freshly hydroxylated substrates into the solution.

-

Heat the solution to reflux (approx. 110°C) and maintain for 4-12 hours under a nitrogen atmosphere with gentle stirring.[16]

-

Allow the solution to cool to room temperature.

-

Step 4: Rinsing

-

Objective: To remove any unreacted (physisorbed) silane molecules and byproducts.

-

Rationale: A thorough rinse is critical to ensure that only covalently bound molecules remain. Failure to do so will lead to inaccurate characterization and a functionally unstable surface.

-

Methodology:

-

Remove the substrates from the silane solution.

-

Rinse and sonicate for 5-10 minutes in fresh toluene to remove unreacted silane.

-

Rinse with isopropanol or ethanol to remove the solvent.

-

Dry under a stream of nitrogen.

-

Step 5: Curing

-

Objective: To drive the condensation reaction to completion and remove residual water/solvent.

-

Rationale: Heating the modified substrate promotes the formation of additional covalent Si-O-Substrate and Si-O-Si bonds, creating a more durable and thermally stable monolayer.[5]

-

Methodology:

-

Place the rinsed, dried substrates in an oven.

-

Bake at 110-120°C for 1-2 hours.

-

Allow to cool to room temperature before characterization.

-

Characterization and Validation of the Modified Surface

Confirming the successful modification is a critical final step. A multi-technique approach provides the most comprehensive validation.

Data Presentation: Expected Changes in Surface Properties

| Technique | Parameter | Unmodified Substrate (e.g., Glass) | Modified Substrate | Rationale for Change |

| Contact Angle | Water Contact Angle (°) | < 20° (Hydrophilic) | 60° - 80° (More Hydrophobic) | The hydrophilic -OH surface is replaced by the more organic/hydrophobic aniline-terminated surface.[17] |

| XPS | Atomic % (Si) | ~30-35% | Decreases slightly | The underlying Si signal is attenuated by the organic overlayer. |

| XPS | Atomic % (C) | Low (adventitious) | Increases significantly | Introduction of the aniline and methyl groups from the silane. |

| XPS | Atomic % (N) | 0% | > 0% | Introduction of the aniline group; a key indicator of success. |

| AFM | Surface Roughness (Rq) | Varies with cleaning | May show slight increase | Formation of a molecular layer can slightly alter surface topography.[18] |

Key Characterization Protocols

-

Water Contact Angle (WCA) Goniometry

-

Objective: To measure the change in surface wettability.[18]

-

Methodology: A small droplet (2-5 µL) of deionized water is dispensed onto the substrate surface. An image of the droplet is captured, and software is used to measure the angle at the solid-liquid-vapor interface.[18] A significant increase in the water contact angle from highly hydrophilic (<20°) to more hydrophobic is a strong indicator of successful surface coverage.

-

-

X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To determine the surface elemental composition and confirm the presence of the silane.[18]

-

Methodology: The sample is placed in an ultra-high vacuum chamber and irradiated with X-rays.[18] The kinetic energy of emitted photoelectrons is measured to identify the elements present and their chemical states. The appearance of a nitrogen (N 1s) peak and an increase in the carbon (C 1s) signal relative to the substrate signals (e.g., Si 2p, O 1s) confirms the presence of the aniline silane.[10][15]

-

-

Attenuated Total Reflectance - Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

-

Objective: To identify the functional groups of the covalently bonded silane.[18]

-

Methodology: The modified surface is pressed against an ATR crystal (e.g., Germanium). An infrared beam is passed through the crystal, and the resulting spectrum reveals the vibrational modes of molecules within ~1-2 µm of the surface.[18] Successful modification can be confirmed by the appearance of peaks corresponding to aromatic C=C stretching, N-H bonds, and C-H stretching from the silane, as well as the broad Si-O-Si bands from the cross-linked network.[10][16]

-

Factors Influencing Layer Quality and Stability

-

Water Content: The most critical parameter. While essential for hydrolysis, excess water leads to solution-phase polymerization.[11] Silanization in anhydrous solvents with trace amounts of water (often from the substrate surface itself) typically yields the best results.

-

Reaction Temperature & Time: Higher temperatures accelerate the reaction but must be balanced to avoid degradation. Reaction time must be sufficient for complete surface coverage.

-

Silane Concentration: Higher concentrations can lead to the formation of thick, disordered multilayers instead of a well-ordered monolayer.

-

Hydrolytic Stability: The Si-O-Si and Si-O-Substrate bonds are generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions over long exposure times.[5] The amine functionality in some aminosilanes can even catalyze the hydrolysis of the anchoring siloxane bonds, though the stability depends on the specific molecular structure.[5][19]

Conclusion

The mechanism of action for this compound is a well-defined, multi-step process that leverages the principles of sol-gel chemistry to engineer surfaces at the molecular level. It begins with the controlled hydrolysis of its trimethoxysilyl groups, followed by covalent condensation onto a hydroxylated inorganic substrate. This process effectively transforms the surface, masking the inorganic substrate and presenting a new, organic-functional interface defined by the aniline moiety. The success of this modification is critically dependent on rigorous control of experimental conditions, particularly water content, to ensure the formation of a stable and uniform monolayer. When properly executed and validated with appropriate surface characterization techniques, this molecule provides a powerful and versatile platform for advancing materials science, from enhancing the performance of composites to designing sophisticated biomedical devices.

References

-

Hao, J., et al. (2022). Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. Langmuir, 38(21), 6675–6683. Retrieved from [Link]

-

Hao, J., et al. (2022). Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. PubMed. Retrieved from [Link]

-

Hao, J., et al. (2022). Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. ResearchGate. Retrieved from [Link]

-

ChemBK. (2024). N-[(trimethoxysilyl)methyl]aniline. ChemBK. Retrieved from [Link]

-

Vervaecke, F., et al. (2005). Efficient aminosilane adhesion promoter for soft nanoimprint on GaAs. AIP Publishing. Retrieved from [Link]

-

Li, S., et al. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. MDPI. Retrieved from [Link]

-

Serra-Rodríguez, C. (2013). What kind of characterization techniques should I perform to see if surface coverage is full or not after silanization?. ResearchGate. Retrieved from [Link]

-

Coll, C., et al. (2005). N‐Methyl,N‐(propyl‐3‐trimethoxysilyl) Aniline, an Intermediate for Anchoring Dyes on Siliceous Supports. Synthetic Communications, 35(11), 1511-1516. Retrieved from [Link]

-

MDPI. (n.d.). Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. MDPI. Retrieved from [Link]

-

Nagasawa, A., et al. (2024). A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. Analytical Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Uses of N-[3-(Trimethoxysilyl)propyl]aniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. Retrieved from [Link]

-

Abel, A. P., et al. (n.d.). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC. Retrieved from [Link]

-

Duleba, D., et al. (2024). Reproducibility and Stability of Silane Layers in Nanoconfined Electrochemical Systems. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of different silane type coatings. ResearchGate. Retrieved from [Link]

-

Wang, J., et al. (n.d.). Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. Retrieved from [Link]

-

Gadhave, R. V., et al. (2021). Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Surface Modification: Utilizing Organosilicon Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Effect of mixed silanes on the hydrolytic stability of composites. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Surface functionalization of nanoparticles for nanomedicine. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. Retrieved from [Link]

-

Chemsrc. (n.d.). N-[(Trimethoxysilyl)methyl]aniline. Retrieved from [Link]

-

ACS Publications. (n.d.). Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. The Journal of Physical Chemistry C. Retrieved from [Link]

-

PubMed. (n.d.). A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. ResearchGate. Retrieved from [Link]

-

MDPI. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of n-methylaniline.

-

AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Retrieved from [Link]

-

Semantic Scholar. (2012). Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent. Semantic Scholar. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). New Insights into the Adsorption of 3-(Trimethoxysilyl)propylmethacrylate on Hydroxylated ZnO Nanopowders. ResearchGate. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. Retrieved from [Link]

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of N-((Trimethoxysilyl)methyl)aniline

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize N-((Trimethoxysilyl)methyl)aniline. Designed for researchers and professionals in materials science and drug development, this document moves beyond raw data to explain the causality behind spectral features, grounding its analysis in established scientific principles. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering detailed protocols, data interpretation, and field-proven insights for each method.

Introduction to this compound

This compound is a bifunctional organosilane coupling agent. Its structure features a reactive trimethoxysilyl group and an aniline moiety. The trimethoxysilyl end can undergo hydrolysis and condensation to form strong covalent bonds with inorganic substrates (like glass, silica, or metal oxides), while the aniline group provides a reactive site for interaction with organic polymers. This dual reactivity makes it a valuable adhesion promoter, surface modifier, and cross-linking agent in advanced materials and composites.

Accurate structural confirmation and purity assessment are critical for its application. Spectroscopic techniques provide the necessary tools to elucidate its molecular structure, confirm its identity, and detect impurities. This guide details the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by mapping its carbon-hydrogen framework. We will examine both ¹H (proton) and ¹³C (carbon) NMR data.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical, as its residual peak should not overlap with analyte signals.[1]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.[1]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

| Label | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Rationale for Assignment |

| a | -OCH₃ | 9H | ~3.6 | Singlet | Methoxy protons on silicon are highly shielded and equivalent. Their chemical shift is characteristic of Si-OCH₃ groups.[2] |

| b | -CH₂- | 2H | ~3.8 - 4.0 | Singlet | Methylene protons are adjacent to the electron-withdrawing nitrogen and the silicon atom, causing a downfield shift. |

| c | N-H | 1H | ~4.1 | Broad Singlet | The N-H proton is labile and often appears as a broad signal. Its chemical shift can vary with concentration and solvent. |

| d | Ar-H (ortho) | 2H | ~6.7 | Doublet | Protons ortho to the -NH group are shielded by its electron-donating effect.[3][4] |

| e | Ar-H (para) | 1H | ~6.8 | Triplet | The para proton experiences less shielding than the ortho protons.[3][4] |

| f | Ar-H (meta) | 2H | ~7.2 | Triplet | Protons meta to the -NH group are least affected by its electronic effects and appear most downfield.[3][4] |

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule.

The protocol is similar to ¹H NMR, but requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in all signals appearing as singlets.

| Label | Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |

| 1 | -OCH₃ | ~51 | The methoxy carbon is in a typical range for Si-O-C H₃ groups.[5] |

| 2 | -CH₂- | ~45-50 | This aliphatic carbon is attached to nitrogen, shifting it downfield. |

| 3 | Ar-C (ipso) | ~148-150 | The carbon directly attached to the nitrogen is significantly deshielded.[3][6] |

| 4 | Ar-C (ortho) | ~113 | These carbons are shielded by the electron-donating nature of the nitrogen atom.[3][6] |

| 5 | Ar-C (para) | ~117-118 | The para carbon is also shielded, but less so than the ortho carbons.[3][6] |

| 6 | Ar-C (meta) | ~129 | The meta carbons are least affected by the nitrogen substituent and resemble unsubstituted benzene carbons.[3][6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

-

Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance & Rationale |

| ~3410-3440 | N-H Stretch | Secondary Amine (-NH-) | A sharp, medium-intensity peak characteristic of the N-H bond in secondary amines.[4][7] |

| ~3020-3090 | C-H Aromatic Stretch | Ar-H | Peaks above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp² hybridized. |

| ~2840, ~2940 | C-H Aliphatic Stretch | -CH₃, -CH₂- | Strong absorptions corresponding to the symmetric and asymmetric stretching of the methoxy and methylene groups.[4] |

| ~1605, ~1510 | C=C Aromatic Stretch | Benzene Ring | Strong, sharp peaks resulting from the stretching vibrations within the aromatic ring. These are highly characteristic of the aniline moiety.[8] |

| ~1260-1270 | Si-CH₃ Bending | Si-CH₃ (from -OCH₃) | A sharp, strong band that is highly characteristic of a methyl group attached to a silicon atom.[9][10] |

| ~1080-1100 | Si-O-C Asymmetric Stretch | Trimethoxysilyl Group | A very strong and broad absorption, often the most intense peak in the spectrum, confirming the presence of the Si-O-C linkage.[11][12] |

| ~810-840 | Si-O-C Symmetric Stretch | Trimethoxysilyl Group | A medium to strong band associated with the Si-O-C linkage.[11] |

| ~750, ~700 | C-H Aromatic Out-of-Plane Bend | Monosubstituted Benzene | The pattern of these bands can help confirm the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity and structural features.

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a Gas Chromatography (GC) system.

-

Ionization: Utilize Electron Ionization (EI) as it provides detailed and reproducible fragmentation patterns. EI uses a high-energy electron beam (typically 70 eV) to ionize the molecule, creating a molecular ion (M⁺˙).[13]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.

The mass spectrum is a plot of relative ion abundance versus m/z. For this compound (Molecular Formula: C₁₀H₁₇NO₃Si), the expected molecular weight is 227.10 g/mol .

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule after losing one electron. A peak at m/z 227 is expected. Its intensity may be low due to the instability of the Si-N bond and the lability of the methoxy groups under EI conditions.

-

Key Fragmentation Pathways:

-

Loss of a Methoxy Radical (-•OCH₃): A common initial fragmentation for trimethoxysilanes is the loss of a methoxy radical, leading to a stable ion. This would produce a fragment at m/z 196 (227 - 31).

-

Alpha-Cleavage at the Si-C Bond: Cleavage of the bond between the silicon and the methylene carbon is highly probable. This can result in two characteristic fragments:

-

[Si(OCH₃)₃]⁺: A peak at m/z 121 . This ion is a very common and often prominent fragment in the mass spectra of trimethoxysilyl compounds.

-

[C₆H₅NHCH₂]⁺: A peak at m/z 106 . This benzylic-type cation is resonance-stabilized and is expected to be a major fragment.

-

-

Cleavage of the C-N Bond: Fragmentation can also occur at the C-N bond, leading to the formation of an aniline radical cation.

-

[C₆H₅NH]⁺˙: A fragment at m/z 92 . Further fragmentation of the aniline portion can lead to loss of HCN, producing a peak at m/z 65.[14]

-

-

Base Peak: In EI-MS, the most abundant fragment generates the base peak (100% relative intensity). For this molecule, the resonance-stabilized m/z 106 fragment or the m/z 121 silyl fragment are strong candidates for the base peak. The fragmentation of silyl compounds is a well-studied area, providing high confidence in these assignments.[15][16]

-

Conclusion

The collective analysis of NMR, FTIR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the precise connectivity of the aniline, methylene, and trimethoxysilyl moieties. FTIR spectroscopy validates the presence of all key functional groups, notably the N-H, Si-O-C, and aromatic C=C bonds. Finally, Mass Spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure, with characteristic ions at m/z 121 and 106 providing definitive evidence for the two primary components of the molecule. Together, these techniques form a self-validating system for the comprehensive characterization of this important organosilane.

References

-

Title: Fragmentation pattern of silane due to ionization, using a thoriated Ir... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Mass spectrum of compound 1 Analysis of the fragmentation... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 29 Si NMR chemical shifts variations in organically modifies silanes Source: Royal Society of Chemistry URL: [Link]

-

Title: Mass spectra of silanes. Multiple rearrangements and bonding to silicon Source: ACS Publications URL: [Link]

-

Title: A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation Source: MDPI URL: [Link]

-

Title: Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry Source: PubMed URL: [Link]

-

Title: N-[(trimethoxysilyl)methyl]aniline Source: ChemBK URL: [Link]

-

Title: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information Source: Wiley Online Library URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Publications URL: [Link]

-

Title: 29 Si-NMR chemical shifts of reaction mixture obtained with MTEOS and MTMOS Source: ResearchGate URL: [Link]

-

Title: Supporting Information - MPG.PuRe Source: Max Planck Institute URL: [Link]

-

Title: Chemistry of mixtures of bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane: An NMR analysis Source: ResearchGate URL: [Link]

-

Title: MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES Source: PubMed URL: [Link]

-

Title: 1 H NMR spectra indicate the change of chemical shift of methoxy group... Source: ResearchGate URL: [Link]

-

Title: MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF Source: ResearchGate URL: [Link]

-

Title: Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives... Source: PubMed URL: [Link]

-

Title: Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface Source: ACS Publications URL: [Link]

-

Title: INVESTIGATIONS INTO THE MOLECULAR STRUCTURE OF N·TRIMETHYL·SILYL.ANILINE DERIVATIVES Source: University of Szeged URL: [Link]

-

Title: INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS Source: Gelest, Inc. URL: [Link]

-

Title: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information Source: ACS Publications URL: [Link]

-

Title: N-Methylaniline Source: PubChem - NIH URL: [Link]

-

Title: Mass Spectrometry: Fragmentation Source: University of California, Davis URL: [Link]

-

Title: N-[(triethoxysilyl)methyl]aniline Source: ChemBK URL: [Link]

-

Title: Characteristic absorption peak of FTIR spectrum. Source: ResearchGate URL: [Link]

-

Title: FTIR spectrum of N-Methylaniline capped PbS nanoparticles. Source: ResearchGate URL: [Link]

-

Title: Variation of Si–CH 3 /Si–O–Si peak height ratio obtained from the FT-IR spectra... Source: ResearchGate URL: [Link]

-

Title: N-[(Trimethoxysilyl)methyl]aniline | CAS#:77855-73-3 Source: Chemsrc URL: [Link]

-

Title: (a) Deconvolution of the Si – CH 3 bending band of the as - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Aniline, N-methyl- Source: NIST WebBook URL: [Link]

-

Title: Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? Source: Chegg URL: [Link]

-

Title: Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water - Supporting Information Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]

- 5. rsc.org [rsc.org]

- 6. N-Methylaniline(100-61-8) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of N-((Trimethoxysilyl)methyl)aniline

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of N-((Trimethoxysilyl)methyl)aniline, a bifunctional organosilane critical in surface modification, adhesion promotion, and materials science. This document is intended for researchers, chemists, and drug development professionals who utilize silane chemistry. We will explore the physicochemical principles governing its solubility in various solvents and detail the critical mechanisms of hydrolysis and condensation that dictate its stability and reactivity. This guide includes field-proven experimental protocols for quantitative solubility and stability assessment, ensuring scientific integrity and reproducibility.

Introduction: The Dual-Functionality of this compound

This compound is an organofunctional silane that possesses two key chemical moieties: a reactive trimethoxysilyl group and an aniline group. This unique structure allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers or molecules. The trimethoxysilyl end undergoes hydrolysis and condensation to form stable siloxane bonds (Si-O-Si) with hydroxyl-rich surfaces, while the aniline functionality provides a reactive site for further chemical modification.

Understanding the solubility and stability of this compound is paramount for its effective application. Solubility dictates the choice of solvent for formulation and deposition, while stability in solution determines the working lifetime and reactivity of the silane prior to its application. The primary pathway for instability is the reaction with water, which initiates the desired surface-coupling reactions but can also lead to undesirable premature self-condensation in solution.

Physicochemical Properties and Solubility Profile

The solubility of this compound is governed by its molecular structure, which combines a nonpolar aromatic ring (aniline) with a polar, hydrolyzable silyl ester group.

Theoretical Considerations: The principle of "like dissolves like" is the primary determinant of solubility. The bulky, nonpolar phenyl group and the methyl linker suggest good solubility in nonpolar and moderately polar arotic solvents. The trimethoxysilyl group can engage in weak polar interactions. However, the compound lacks strong hydrogen bond donating capabilities, limiting its solubility in highly polar, protic solvents like water.

Qualitative Solubility Data: While precise quantitative solubility data is not widely published, empirical evidence and technical data sheets consistently report that this compound is soluble in a range of common organic solvents but is insoluble in water.[1] Upon contact with water, it does not dissolve but instead begins to undergo slow hydrolysis at the interface.

For practical applications, the ideal solvent is one that can dissolve the silane to the desired concentration without initiating premature hydrolysis. Therefore, anhydrous (dry) solvents are strictly required for preparing stable stock solutions.

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale and Field Insights |

| Nonpolar Aprotic | Toluene, Xylene, Hexane | Soluble | The aromatic and aliphatic character of the silane allows for favorable van der Waals interactions with these solvents. Toluene is often a preferred solvent for surface treatment applications. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Soluble | These solvents can solvate both the nonpolar and moderately polar parts of the molecule. However, they must be rigorously dried, as they are often hygroscopic and can introduce water, compromising solution stability. |

| Polar Protic | Methanol, Ethanol | Soluble, but Reactive | While the silane can dissolve in alcohols, these solvents can participate in transesterification reactions with the methoxysilyl groups, especially in the presence of catalysts. More importantly, they are rarely anhydrous and the presence of water will initiate hydrolysis. Their use is typically reserved for situations where hydrolysis is intended.[1] |

| Aqueous | Water, Buffers | Insoluble | The hydrophobic nature of the anilinomethyl group dominates, preventing dissolution. The compound will phase-separate and undergo hydrolysis at the oil-water interface.[1] |

Chemical Stability and Degradation Pathways

The stability of this compound in solution is almost entirely dictated by its reaction with water. The core degradation mechanism involves two sequential processes: hydrolysis followed by condensation .[2]

The Hydrolysis Mechanism

Hydrolysis is the cleavage of the silicon-oxygen bond in the methoxysilyl group by water to form a silanol (Si-OH) group and methanol as a byproduct.[2] This reaction is the necessary first step for covalent bonding to a substrate.

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH (Where R = C₆H₅NHCH₂-)

This process occurs in three successive steps, with each methoxy group being replaced by a hydroxyl group. The reaction can be catalyzed by both acids and bases.[3] A critical feature of aminosilanes like this compound is their ability to self-catalyze hydrolysis. The amino group in the molecule acts as an internal base catalyst, accelerating the reaction even at neutral pH.[2][4]

-

Acid Catalysis: The reaction is initiated by the protonation of an alkoxy group, making it a better leaving group (methanol). A water molecule then performs a nucleophilic attack on the silicon atom.[3]

-

Base Catalysis: A hydroxide ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate which then expels a methoxide ion.[5]

-

Self-Catalysis (Aminosilanes): The lone pair of electrons on the nitrogen atom can act as an internal base, promoting the reaction. This is why aminosilane solutions are often less stable than their non-amino counterparts under similar conditions.[4][6]

The Condensation Mechanism

Once silanol groups are formed, they are highly reactive and can condense with other silanols to form stable siloxane (Si-O-Si) bonds. This process is responsible for both the desired bonding to a substrate and the undesirable formation of oligomers or polymers in solution.

Two main condensation pathways exist:

-

Water-producing condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Alcohol-producing condensation: R-Si(OH)₃ + R-Si(OCH₃)₃ → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH

Uncontrolled condensation in solution leads to the formation of insoluble oligomers and ultimately gelation, rendering the silane solution inactive for surface modification.

The diagram below illustrates the sequential hydrolysis and condensation pathway.

Experimental Protocols

To ensure reproducible results in research and development, standardized protocols for assessing solubility and stability are essential.

Protocol for Quantitative Solubility Determination

This protocol uses the isothermal shake-flask method, a reliable standard for determining the solubility of organic compounds.[7]

Objective: To determine the saturation solubility of this compound in a given anhydrous solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous solvent of choice (e.g., Toluene)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Isothermal shaker bath

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC with UV detector

-

Syringe filters (0.2 µm, PTFE)

-

Volumetric flasks

Methodology:

-

Preparation of Standards: Prepare a series of calibration standards by dissolving known masses of the silane in the chosen solvent in volumetric flasks. A typical range would be 0.1 to 20 mg/mL.

-

Sample Preparation: Add an excess amount of this compound to a series of vials (perform in triplicate). "Excess" means adding enough solid/liquid so that some undissolved material is clearly visible.

-

Equilibration: Add a precise volume of the anhydrous solvent to each vial, seal tightly, and place in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Shaking: Allow the vials to shake for at least 24-48 hours to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sample Extraction: After equilibration, stop the shaker and allow the vials to sit undisturbed in the bath for several hours for the excess solute to settle.

-

Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution & Analysis: Dilute the filtered sample with the solvent to a concentration that falls within the range of your calibration curve.

-

Quantification: Analyze the calibration standards and the diluted samples by GC-FID or HPLC-UV.[8]

-

Calculation: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution. The result is the solubility, typically expressed in g/L or mg/mL.

Protocol for Stability Assessment by Monitoring Hydrolysis

This protocol uses ¹H NMR spectroscopy to monitor the disappearance of the methoxy protons and the appearance of methanol, providing a direct measure of the hydrolysis rate.[6][9]

Objective: To determine the hydrolytic stability of this compound in a solvent system over time.

Materials:

-

This compound

-

Deuterated solvent (e.g., Acetone-d₆, must be anhydrous)

-

Deuterium oxide (D₂O)

-

NMR tubes and spectrometer

-

Internal standard (e.g., mesitylene, optional for precise quantification)

Methodology:

-

Sample Preparation: In a dry NMR tube, prepare a solution of this compound in the anhydrous deuterated solvent at a known concentration (e.g., 50 mM).

-

Acquire Initial Spectrum (t=0): Obtain a ¹H NMR spectrum of the anhydrous solution. This is your baseline. Identify the sharp singlet corresponding to the nine methoxy protons (-Si(OCH₃)₃).

-

Initiate Hydrolysis: Add a precise, stoichiometric amount of D₂O to the NMR tube. For example, to study the reaction with 3 equivalents of water, add the corresponding molar amount of D₂O.

-

Time-Lapse Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).[9]

-

Spectral Analysis:

-

Monitor the decrease in the integral of the methoxy proton signal (-OCH₃).

-

Monitor the increase in the integral of the new signal corresponding to the methyl protons of the methanol byproduct (CH₃OD).

-

-

Data Processing: Normalize the integrals of the methoxy signal at each time point to the integral at t=0. Plot the percentage of remaining this compound versus time. The rate of decay provides a measure of the compound's stability under those specific conditions (solvent, temperature, water concentration).

Expected Observations: You will observe a decrease in the signal for the Si-OCH₃ protons and a concurrent increase in the signal for CH₃OD. The rate of this change is directly related to the hydrolysis kinetics. Under acidic or basic conditions, this change will be significantly faster than at neutral pH.[6]

Practical Recommendations for Handling and Storage

Based on the principles of solubility and stability, the following best practices are recommended:

-

Storage: Store this compound in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). The container must be tightly sealed to prevent moisture ingress.

-

Solvent Selection: For preparing stock solutions, always use high-purity, anhydrous solvents.

-

Solution Preparation: Prepare silane solutions immediately before use. If a solution must be stored, keep it under an inert atmosphere and use it within a short timeframe.

-

Application: When using in aqueous or alcoholic systems for surface treatment, be aware that the hydrolysis reaction begins immediately upon mixing. The "pot-life" of the solution will depend on pH, concentration, and temperature.

Conclusion

This compound is a versatile molecule whose efficacy is fundamentally linked to its solubility and stability characteristics. It is readily soluble in common anhydrous organic solvents, a property that is essential for its formulation and application. The primary stability concern is its reactivity with water, which initiates a cascade of hydrolysis and condensation reactions. While these reactions are necessary for surface functionalization, they must be controlled to prevent premature degradation of the silane in solution. By understanding these core chemical principles and employing robust experimental protocols, researchers can effectively harness the dual functionality of this silane for advanced applications in materials science and drug development.

References

-

ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (E1148-02(2008)). ASTM. [Link]

-

Wang, L., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]

-

Ikuta, N., et al. (2003). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. Journal of the Adhesion Society of Japan, 39(1), 1-6. [Link]

-

University of Colorado Boulder. (n.d.). Solubility test for Organic Compounds. [Link]

-

Fasquelle, C., et al. (2008). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Journal of Sol-Gel Science and Technology, 45, 27-35. [Link]

-

Mondal, S., et al. (2020). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. ChemistryOpen, 9(5), 555-559. [Link]

-